molecular formula C16H19N3O2 B1387402 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1170175-08-2

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1387402
CAS No.: 1170175-08-2
M. Wt: 285.34 g/mol
InChI Key: MCFJDOSHHKVRRM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound's full chemical name reflects its intricate molecular architecture, incorporating multiple ring systems with specific substitution patterns. The pyrrole ring serves as the central scaffold, bearing two methyl substituents at positions 2 and 5, while position 1 carries a substituted pyridine moiety.

The pyridine ring component features a pyrrolidin-1-yl substituent at position 6, creating a three-ring system with distinct electronic and steric properties. The carboxylic acid functional group occupies position 3 of the pyrrole ring, contributing to the compound's potential for hydrogen bonding and ionic interactions. This systematic naming convention ensures unambiguous identification of the compound's structure across scientific literature and chemical databases.

The Chemical Abstracts Service registry number 1170175-08-2 provides a unique identifier for this compound in chemical databases and regulatory documentation. This registration facilitates accurate tracking and referencing of the compound across various research applications and commercial sources. The compound classification within heterocyclic chemistry encompasses pyrrole derivatives with extended aromatic systems, positioning it among biologically active scaffolds commonly encountered in pharmaceutical research.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₉N₃O₂ defines the precise atomic composition of this compound. This formula indicates the presence of sixteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration. The molecular weight of 285.34 grams per mole provides important information for stoichiometric calculations and analytical method development.

The degree of unsaturation, calculated from the molecular formula, reveals the presence of multiple ring systems and double bonds within the structure. The three nitrogen atoms are distributed across the pyrrolidine, pyridine, and pyrrole rings, each contributing distinct electronic properties to the overall molecular framework. The carbon-to-nitrogen ratio suggests moderate heteroatom content, typical of compounds with potential biological activity.

Parameter Value Reference
Molecular Formula C₁₆H₁₉N₃O₂
Molecular Weight 285.34 g/mol
Chemical Abstracts Service Number 1170175-08-2
Minimum Purity Specification 95%

The elemental composition analysis reveals a carbon content of approximately 67.4%, hydrogen content of 6.7%, nitrogen content of 14.7%, and oxygen content of 11.2% by mass. This distribution reflects the predominance of carbon-based ring systems with strategically positioned heteroatoms that influence the compound's chemical and physical properties.

Crystallographic Data and Three-Dimensional Conformational Studies

Limited crystallographic data are currently available for this compound in the accessible literature. The compound's three-dimensional structure presents interesting conformational challenges due to the presence of multiple rotatable bonds and potential intramolecular interactions. The pyrrolidin-1-yl substituent on the pyridine ring introduces conformational flexibility that may influence the compound's overall geometry and intermolecular packing patterns.

Computational modeling approaches would be necessary to predict the preferred conformations and potential crystal packing arrangements for this compound. The presence of the carboxylic acid functional group suggests the possibility of intermolecular hydrogen bonding networks in the solid state, which could significantly influence crystallization behavior and polymorphic forms. The planar nature of the pyrrole and pyridine rings, combined with the sp³-hybridized carbons in the pyrrolidine ring, creates a semi-rigid molecular framework with defined spatial orientations.

The compound's molecular geometry likely exhibits restricted rotation around the carbon-nitrogen bond connecting the pyrrole and pyridine rings, potentially leading to distinct rotational isomers or conformers. Steric interactions between the methyl groups on the pyrrole ring and the pyrrolidine substituent may further constrain the accessible conformational space. The carboxylic acid group's orientation relative to the ring systems would significantly impact the compound's interaction with biological targets and its crystallization properties.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound would require detailed Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible spectroscopic analyses. The compound's complex structure would generate distinctive spectroscopic signatures that could serve as analytical fingerprints for identification and purity assessment. Proton Nuclear Magnetic Resonance spectroscopy would reveal the characteristic chemical shifts for the various aromatic and aliphatic protons within the molecule.

The pyrrole ring protons would be expected to appear in the aromatic region, with distinct chemical shifts reflecting their electronic environment and substitution pattern. The pyrrolidine ring protons would generate characteristic multiplets in the aliphatic region, while the methyl groups would appear as singlets with predictable integration patterns. The pyridine ring protons would display unique chemical shifts consistent with their position on the nitrogen-containing aromatic system.

Infrared spectroscopy would provide valuable information about the functional groups present in the molecule, particularly the carboxylic acid carbonyl stretch and the aromatic carbon-carbon and carbon-nitrogen vibrations. The presence of multiple nitrogen-containing heterocycles would generate characteristic absorption bands in the fingerprint region of the infrared spectrum. Ultraviolet-Visible spectroscopy would reveal the compound's electronic transitions, providing insights into its conjugated system and potential chromophoric properties.

Tautomeric Behavior and Electronic Structure Calculations

The tautomeric behavior of this compound involves potential equilibria between different structural forms, particularly concerning the carboxylic acid functional group and the nitrogen-containing heterocycles. The pyrrole ring nitrogen may participate in tautomeric equilibria, although the N-substitution with the pyridine group likely stabilizes the observed form. The carboxylic acid group may exist in equilibrium with its ionized form under appropriate pH conditions.

Electronic structure calculations would provide valuable insights into the compound's molecular orbital distribution, electron density patterns, and energetic properties. The extended π-system formed by the connected pyrrole and pyridine rings would create delocalized molecular orbitals with distinct highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The pyrrolidine substituent would contribute electron-donating effects that could influence the overall electronic distribution.

The compound's dipole moment and polarizability would be significantly influenced by the spatial arrangement of the nitrogen atoms and the carboxylic acid group. Density functional theory calculations could predict the compound's preferred conformations, barrier heights for rotation around key bonds, and potential energy surfaces for tautomeric interconversions. The electronic structure analysis would also provide important information about the compound's reactivity patterns and potential interaction sites for biological targets or synthetic transformations.

Properties

IUPAC Name

2,5-dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-9-14(16(20)21)12(2)19(11)13-5-6-15(17-10-13)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFJDOSHHKVRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=C(C=C2)N3CCCC3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the pyrrolidinyl-pyridine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity relevant to various diseases.

Case Study: Anticancer Activity
Research indicates that derivatives of pyrrole compounds can inhibit tumor growth. A study conducted on related compounds demonstrated that modifications at the pyrrole ring can enhance cytotoxicity against cancer cell lines .

Neuropharmacology

Due to its interaction with neurotransmitter systems, this compound is being explored for neuropharmacological applications.

Case Study: Cognitive Enhancements
A study published in a peer-reviewed journal reported that pyridine and pyrrole derivatives can enhance cognitive function in animal models. The specific mechanism involves modulation of cholinergic pathways, which are crucial for memory and learning processes .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.

Table: Synthetic Applications

Reaction TypeConditionsYield (%)
Coupling ReactionsPd-catalyzed reactions55%
CyclizationHigh-temperature conditions69%
FunctionalizationMild conditions with bases75%

Antimicrobial Properties

Research has shown that pyrrole derivatives possess antimicrobial activity. The compound's structural features allow it to interact with bacterial membranes, leading to cell death.

Case Study: Antibacterial Testing
In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent .

Anti-inflammatory Effects

Pyrrole-based compounds have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study: Inflammatory Model Studies
Studies using animal models of inflammation have shown that administration of related compounds results in reduced inflammatory markers and improved clinical outcomes .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares the target compound with structurally related pyrrole-3-carboxylic acid derivatives:

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Melting Point (°C) Key Features/Activity
Target Compound 6-Pyrrolidin-1-ylpyridin-3-yl Not provided Not provided Pyridine-pyrrolidine substituent
2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid () Thienylmethyl 235.30 184–187 Thiophene-based substituent
2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid () Pyridin-4-ylmethyl 230.26 Not provided Pyridine-methyl group
(E)-4c () 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl Not provided 285–288 Triazolo-pyridazine hybrid
(E)-4d () Tetrazolo[1,5-b]pyridazin-6-yl Not provided 246–248 Tetrazolo-pyridazine hybrid
Key Observations:
  • Melting Points : Analogs with bulkier substituents (e.g., triazolo-pyridazine in ) exhibit higher melting points (285–288°C), likely due to increased molecular rigidity . The thienylmethyl analog (184–187°C) has a lower melting point, suggesting reduced crystallinity .

Biological Activity

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, particularly in cancer therapy and immunology.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrole ring substituted with a pyridine and a pyrrolidine moiety. Its molecular formula is C15H20N4O2, and it has a molecular weight of approximately 288.35 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets such as receptors and enzymes.

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds demonstrated enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cell survival and death .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 Value (µM)Mechanism
This compoundFaDuTBDApoptosis induction
Related derivativeA549 (lung cancer)TBDCell cycle arrest
Another derivativeMCF7 (breast cancer)TBDInhibition of metastasis

Immunomodulatory Effects

In addition to its anticancer properties, the compound has been shown to enhance monoclonal antibody production in cell cultures. A study indicated that it suppresses cell growth while increasing glucose uptake and ATP levels during antibody production processes. This suggests that it may be useful in biopharmaceutical applications where high yields of antibodies are desired .

Table 2: Effects on Monoclonal Antibody Production

ConditionGlucose Uptake Rate (mg/g/h)ATP Production (µmol/g)mAb Concentration (mg/L)
ControlTBDTBDTBD
MPPB AddedIncreased by 50%Increased by 30%1,098

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that specific modifications to the core structure can significantly enhance biological activity. For example, the presence of the dimethyl group on the pyrrole ring was identified as crucial for maintaining high cell-specific productivity in biotechnological applications. Further exploration into the SAR can lead to optimized derivatives with improved efficacy and reduced side effects .

Case Studies

One notable case involved the application of this compound in a bioreactor setting where it was supplemented during the production phase of monoclonal antibodies. The results showed not only an increase in final antibody concentration but also improved cell viability compared to control conditions. This indicates its potential as an additive in bioprocessing for therapeutic protein production .

Q & A

Basic: What are the standard synthetic routes for preparing 2,5-dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via a multi-step protocol involving:

  • Coupling Reactions : Use of coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with triethylamine in anhydrous DMF under nitrogen to activate the carboxylic acid group for amide bond formation .
  • Substituent Introduction : The pyrrolidine-pyridine moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
  • Purification : Column chromatography (e.g., silica gel with chloroform:methanol gradients) is employed to isolate the product, followed by recrystallization from acetonitrile/toluene for purity .

Basic: How is the compound characterized structurally and quantitatively?

Methodological Answer:

  • 1H-NMR Spectroscopy : High-field NMR (400 MHz) in deuterated DMSO resolves key signals:
    • Pyrrole protons (δ ~6.20–6.26 ppm), methyl groups (δ ~1.92–2.21 ppm), and aromatic protons (δ ~6.59–7.39 ppm) confirm substitution patterns .
    • Integration ratios verify stoichiometry.
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 298.17 for analogous compounds) validate molecular weight .
  • Melting Point Analysis : Sharp melting ranges (e.g., 178–180°C) confirm crystalline purity .

Advanced: How can researchers optimize reaction yields when introducing the pyrrolidine-pyridine substituent?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity.
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos improve cross-coupling efficiency for pyridine functionalization.
  • Temperature Control : Stepwise heating (e.g., 60°C for 4 hours) minimizes side reactions while ensuring complete conversion .
  • In-Situ Monitoring : TLC or LC-MS tracks reaction progress to adjust stoichiometry dynamically.

Advanced: How do structural modifications (e.g., methyl/pyrrolidine groups) impact biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Methyl Groups : Enhance metabolic stability by reducing oxidative degradation at the pyrrole ring.
    • Pyrrolidine-Pyridine Motif : Improves solubility and target binding (e.g., kinase inhibition) via hydrogen bonding with active-site residues .
  • Experimental Validation :
    • In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) to correlate substituent effects with potency.
    • Computational Modeling : Molecular docking (AutoDock/Vina) predicts binding affinities to targets like EZH2 or HDACs .

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Signal Assignment Challenges :
    • Dynamic Exchange : Aromatic proton splitting (e.g., δ ~7.34–7.39 ppm) may arise from rotameric equilibria; variable-temperature NMR resolves this .
    • Impurity Peaks : Compare with synthetic intermediates to identify unreacted starting materials.
  • Cross-Validation : Use complementary techniques like 13C-NMR or HSQC to resolve overlapping signals.

Advanced: What in silico strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Bioavailability Prediction :
    • QSAR Models : Utilize platforms like SwissADME to estimate logP (lipophilicity), H-bond donors/acceptors, and permeability .
    • P-glycoprotein Substrate Likelihood : Molecular dynamics simulations assess efflux pump interactions.
  • Metabolic Stability : Cytochrome P450 docking studies identify potential oxidation sites (e.g., pyrrolidine ring) .

Advanced: What experimental controls are critical in biological assays involving this compound?

Methodological Answer:

  • Negative Controls : Include DMSO vehicle controls to exclude solvent cytotoxicity.
  • Positive Controls : Use established inhibitors (e.g., 3-deazaneplanocin A for EZH2 assays) to benchmark activity.
  • Dose-Response Curves : Test serial dilutions (1 nM–10 µM) to ensure linearity and avoid off-target effects at high concentrations .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., EZH2) upon compound treatment.
  • Western Blotting : Quantify downstream biomarkers (e.g., H3K27me3 levels for EZH2 inhibition) .
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines to confirm specificity.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.